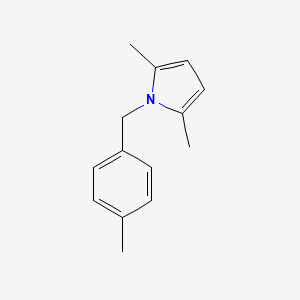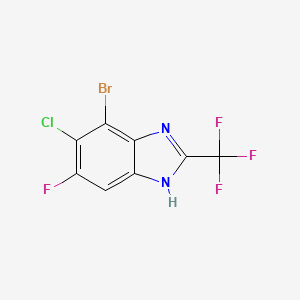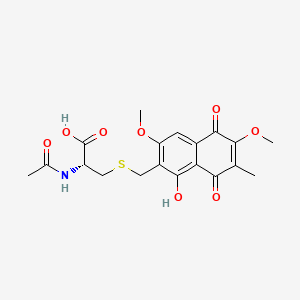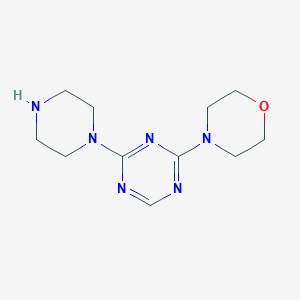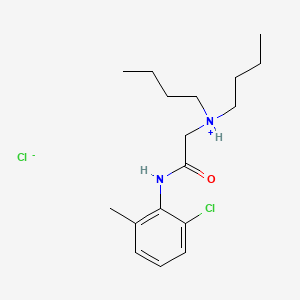
6'-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which includes a chloro group, a dibutylamino group, and an acetotoluidide moiety. These functional groups contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This is followed by further functionalization to introduce the dibutylamino and acetotoluidide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6’-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6’-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 6’-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride involves its interaction with specific molecular targets and pathways. The chloro and dibutylamino groups play a crucial role in its binding to target molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-pyridone: Known for its catalytic properties in ester aminolysis reactions.
6-Chloro-2-phenoxyquinoxaline: Used in the synthesis of antibacterial agents.
Uniqueness
6’-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
77966-42-8 |
|---|---|
Fórmula molecular |
C17H28Cl2N2O |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-4-6-11-20(12-7-5-2)13-16(21)19-17-14(3)9-8-10-15(17)18;/h8-10H,4-7,11-13H2,1-3H3,(H,19,21);1H |
Clave InChI |
JPDGTLUBDMGOAV-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](CCCC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)

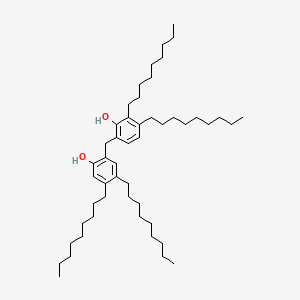
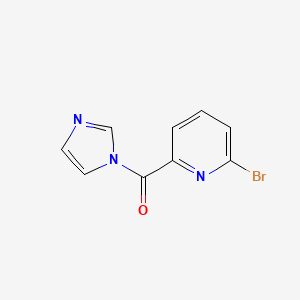
![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)
